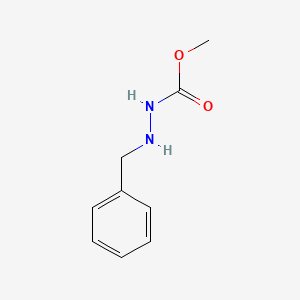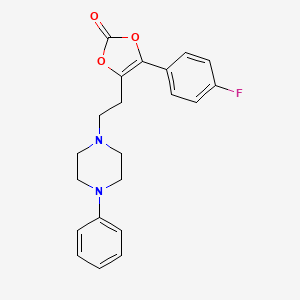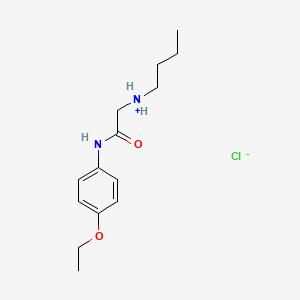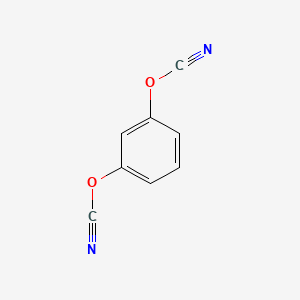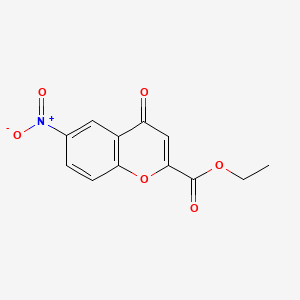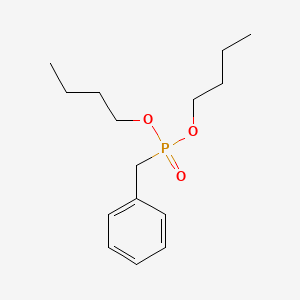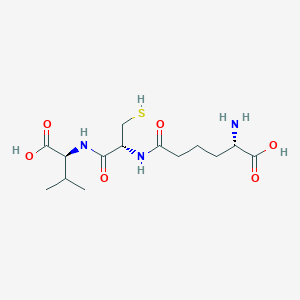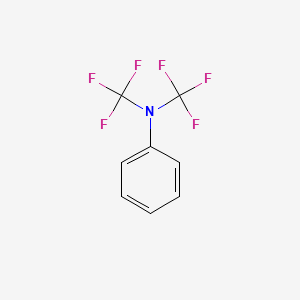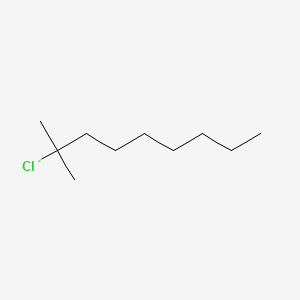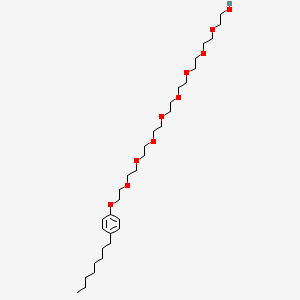
26-(Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound characterized by a long chain of ethoxy groups attached to a 4-octylphenoxy group. This compound is notable for its surfactant properties, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to 4-octylphenol. The reaction is carried out under controlled conditions to ensure the sequential addition of ethoxy groups. The process can be summarized as follows:
Initial Reaction: 4-octylphenol reacts with ethylene oxide in the presence of a base catalyst, such as potassium hydroxide, to form 2-(4-octylphenoxy)ethanol.
Subsequent Additions: The product undergoes further reactions with ethylene oxide to add additional ethoxy groups, forming the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors that allow for precise control of reaction conditions. The use of high-pressure reactors and efficient mixing ensures the consistent quality of the product.
化学反応の分析
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce halogenated derivatives.
科学的研究の応用
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol primarily involves its surfactant properties. The compound reduces surface tension, allowing for the formation of micelles and the solubilization of hydrophobic substances. This property is crucial in its applications in drug delivery and industrial formulations.
類似化合物との比較
Similar Compounds
- 26-(Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its longer ethoxy chain, which enhances its surfactant properties and makes it more effective in reducing surface tension and forming stable micelles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
42173-90-0 |
|---|---|
分子式 |
C32H58O10 |
分子量 |
602.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O10/c1-2-3-4-5-6-7-8-31-9-11-32(12-10-31)42-30-29-41-28-27-40-26-25-39-24-23-38-22-21-37-20-19-36-18-17-35-16-15-34-14-13-33/h9-12,33H,2-8,13-30H2,1H3 |
InChIキー |
LFDLTLMEBDARLN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)-phenylmethyl]-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1619227.png)
